molecular formula C11H18O3 B13513367 {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate

{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate

Cat. No.: B13513367
M. Wt: 198.26 g/mol
InChI Key: DXWJQJBAEGZSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-Methyl-2-oxabicyclo[222]octan-1-yl}methylacetate is an organic compound characterized by its bicyclic structure, which includes an oxabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate typically involves the following steps:

    Formation of the Oxabicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclohexadiene can react with an appropriate alkene to form the bicyclic structure.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Esterification: The final step involves the esterification of the hydroxyl group with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or alcohols can replace the acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases. It serves as a substrate to investigate enzyme specificity and kinetics.

Medicine

Potential applications in drug development include its use as a scaffold for designing new pharmaceuticals. Its bicyclic structure can be modified to enhance biological activity and selectivity.

Industry

In materials science, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate exerts its effects depends on its interaction with molecular targets. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, undergoing catalysis to form products. The pathways involved include ester hydrolysis and nucleophilic attack, leading to the formation of alcohols and acids.

Comparison with Similar Compounds

Similar Compounds

  • {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol
  • {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine
  • {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanone

Uniqueness

Compared to its analogs, {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate is unique due to the presence of the acetate ester group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in esterification and transesterification reactions, as well as in the synthesis of more complex organic molecules.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate

InChI

InChI=1S/C11H18O3/c1-9(12)13-8-11-5-3-10(2,4-6-11)7-14-11/h3-8H2,1-2H3

InChI Key

DXWJQJBAEGZSMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(CC1)(CO2)C

Origin of Product

United States

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